molecular formula C20H16N2O4 B444861 N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine

N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine

Katalognummer: B444861
Molekulargewicht: 348.4g/mol
InChI-Schlüssel: RLGLVKGNWJHFFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine is a complex organic compound that belongs to the dibenzofuran family This compound is characterized by the presence of a methoxy group, a nitrobenzyl group, and an amine group attached to the dibenzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine typically involves multiple steps. One common approach starts with the preparation of dibenzofuran, followed by the introduction of the methoxy group through methylation. The nitrobenzyl group is then introduced via a nitration reaction, and finally, the amine group is added through a reductive amination process. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methoxy-dibenzo[b,d]furan-3-amine
  • 3-nitrobenzyl-dibenzo[b,d]furan
  • Dibenzo[b,d]furan-3-amine

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for targeted research applications.

Eigenschaften

Molekularformel

C20H16N2O4

Molekulargewicht

348.4g/mol

IUPAC-Name

2-methoxy-N-[(3-nitrophenyl)methyl]dibenzofuran-3-amine

InChI

InChI=1S/C20H16N2O4/c1-25-20-10-16-15-7-2-3-8-18(15)26-19(16)11-17(20)21-12-13-5-4-6-14(9-13)22(23)24/h2-11,21H,12H2,1H3

InChI-Schlüssel

RLGLVKGNWJHFFE-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC(=CC=C4)[N+](=O)[O-]

Kanonische SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.